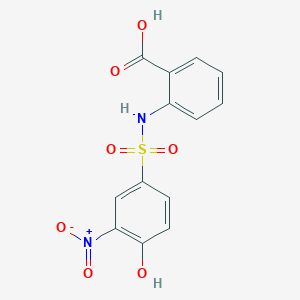

2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid is an organic compound that features both a benzenesulfonylamino group and a benzoic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid typically involves the nitration of a suitable precursor, followed by sulfonylation and subsequent amination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and sulfonylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems can help in monitoring and controlling the reaction parameters, ensuring efficient production.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The sulfonylamino group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C13H10N2O7S

- Molecular Weight : 338.29 g/mol

- Key Features : The compound contains a sulfonamide group and a nitro-substituted phenyl ring, contributing to its biological activity.

Inhibition of Matrix Metalloproteinases

One of the primary applications of this compound is as an inhibitor of matrix metalloproteinases (MMPs). MMPs are a group of enzymes involved in the degradation of extracellular matrix components, playing crucial roles in various physiological and pathological processes, including arthritis and cancer metastasis.

- Mechanism of Action : The compound inhibits MMPs such as MMP-1, MMP-9, and MMP-13, which are implicated in tissue remodeling and disease progression. By inhibiting these enzymes, it can potentially mitigate conditions like osteoarthritis and tumor metastasis .

Therapeutic Potential in Arthritis

Research has demonstrated that compounds similar to 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid can significantly reduce cartilage degradation in models of arthritis.

- Case Study : In vivo studies have shown that administration of these compounds resulted in decreased cartilage weight loss and collagen content loss, suggesting protective effects against joint degeneration .

Antioxidant Properties

The compound exhibits antioxidant activity, which can be beneficial in preventing oxidative stress-related damage in cells.

- Research Findings : Studies indicate that the presence of hydroxyl and nitro groups enhances its ability to scavenge free radicals, thereby protecting cellular components from oxidative damage .

| Compound Name | MMP Inhibition | Antioxidant Activity | Therapeutic Use |

|---|---|---|---|

| This compound | High | Moderate | Osteoarthritis treatment |

| Similar Compounds | Varies | High | Cancer therapy |

Table 2: Summary of Research Findings

Mecanismo De Acción

The mechanism of action of 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid involves its interaction with specific molecular targets. The nitro and sulfonylamino groups can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Hydroxy-3-nitrobenzenesulfonic acid

- 2-Amino-4-hydroxybenzoic acid

- 4-Nitrobenzenesulfonamide

Uniqueness

2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid is unique due to the presence of both a nitro group and a sulfonylamino group, which can confer distinct chemical and biological properties compared to similar compounds.

Actividad Biológica

2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid, often referred to as a sulfonamide derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H12N2O5S

- Molecular Weight : 304.31 g/mol

- IUPAC Name : this compound

This compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and anti-inflammatory properties.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. The presence of the sulfonamide group in this compound suggests potential efficacy against various bacterial strains. A study demonstrated that similar compounds can inhibit bacterial growth by interfering with folate synthesis pathways, which are crucial for bacterial survival .

Anti-inflammatory Effects

Sulfonamide compounds have been studied for their anti-inflammatory properties. The compound's ability to inhibit matrix metalloproteinases (MMPs), enzymes implicated in inflammation and tissue remodeling, has been noted. MMP inhibitors are valuable in treating conditions like arthritis and cancer metastasis .

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors:

- Inhibition of Enzymes : The compound may act as an inhibitor of MMPs and other proteolytic enzymes, thereby reducing inflammation and tissue degradation.

- Modulation of Signaling Pathways : It potentially affects signaling pathways involved in cell proliferation and apoptosis, which are critical in cancer biology .

Case Studies

- Matrix Metalloproteinase Inhibition : A study focused on the development of non-peptide inhibitors of MMPs highlighted that derivatives similar to this compound significantly inhibited MMP activity in vitro, suggesting therapeutic potential in managing chronic inflammatory diseases .

- Antibacterial Activity : In another investigation, the compound was tested against several pathogenic bacteria. Results indicated a dose-dependent inhibition of bacterial growth, supporting its potential use as an antimicrobial agent .

Data Tables

Propiedades

IUPAC Name |

2-[(4-hydroxy-3-nitrophenyl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O7S/c16-12-6-5-8(7-11(12)15(19)20)23(21,22)14-10-4-2-1-3-9(10)13(17)18/h1-7,14,16H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJEWEPKDQIOROF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396151 |

Source

|

| Record name | 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131971-24-9 |

Source

|

| Record name | 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.